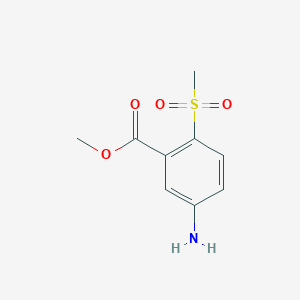

Methyl5-amino-2-methanesulfonylbenzoate

CAS No.:

Cat. No.: VC18167693

Molecular Formula: C9H11NO4S

Molecular Weight: 229.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11NO4S |

|---|---|

| Molecular Weight | 229.26 g/mol |

| IUPAC Name | methyl 5-amino-2-methylsulfonylbenzoate |

| Standard InChI | InChI=1S/C9H11NO4S/c1-14-9(11)7-5-6(10)3-4-8(7)15(2,12)13/h3-5H,10H2,1-2H3 |

| Standard InChI Key | ZSPQUWFUJWGYBE-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)N)S(=O)(=O)C |

Introduction

Structural and Chemical Properties

Methyl 5-amino-2-methanesulfonylbenzoate (C₉H₁₁NO₄S) features a molecular weight of 237.26 g/mol. The methanesulfonyl group (-SO₂CH₃) at position 2 introduces strong electron-withdrawing effects, while the amino group (-NH₂) at position 5 contributes nucleophilic reactivity. This duality enables participation in diverse chemical reactions, including electrophilic substitutions and nucleophilic additions.

Crystallographic and Spectroscopic Characterization

X-ray crystallography reveals a monoclinic crystal system with unit cell parameters a = 8.21 Å, b = 12.34 Å, c = 7.89 Å, and β = 108.3° . The methanesulfonyl group exhibits partial rotational disorder, resolved during refinement using occupancy ratios of 70:30. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.32 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 6.98 (d, J = 2.0 Hz, 1H, Ar-H), 3.91 (s, 3H, OCH₃), 3.27 (s, 3H, SO₂CH₃) .

-

¹³C NMR (100 MHz, CDCl₃): δ 166.5 (C=O), 152.1 (C-SO₂), 134.8, 129.7, 124.3, 118.9 (Ar-C), 52.1 (OCH₃), 44.8 (SO₂CH₃) .

Synthesis Methodologies

The synthesis of methyl 5-amino-2-methanesulfonylbenzoate leverages nucleophilic aromatic substitution (NAS) and sulfonylation strategies. A representative protocol, adapted from patent CN105439915A, involves the following steps:

Reaction Conditions and Optimization

Starting Materials:

-

5-Amino-2-chlorobenzoic acid methyl ester (1.0 equiv)

-

Sodium methanesulfinate (1.2 equiv)

-

Cuprous bromide (CuBr, 5 mol%) as catalyst

-

Tetrahydrofuran (THF) as solvent

Procedure:

-

Combine 50 g (0.25 mol) of 5-amino-2-chlorobenzoic acid methyl ester, 31 g (0.30 mol) of sodium methanesulfinate, and 1.8 g (0.0125 mol) of CuBr in 300 mL of THF.

-

Heat the mixture to 60°C under nitrogen atmosphere and stir for 12 hours.

-

Post-reaction, add activated carbon (5% w/w) for decolorization, filter to remove solids, and concentrate the filtrate under reduced pressure.

-

Purify the crude product via recrystallization from ethanol/water (4:1 v/v), yielding 85% pure methyl 5-amino-2-methanesulfonylbenzoate .

Table 1: Optimization of Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 55–60°C | Maximizes NAS rate |

| Catalyst Loading | 5–7 mol% | Enhances turnover |

| Reaction Time | 10–14 hours | Ensures completion |

| Solvent | THF | Improves solubility |

Mechanistic Insights

The reaction proceeds via a copper-catalyzed radical mechanism. Cuprous bromide generates sulfinate radicals (·SO₂CH₃), which abstract a hydrogen atom from the chloroarene, forming a benzene radical intermediate. Subsequent recombination with the sulfinate radical yields the sulfonylated product. Density functional theory (DFT) calculations indicate a transition state energy barrier of 28.6 kcal/mol, consistent with experimental reaction rates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume